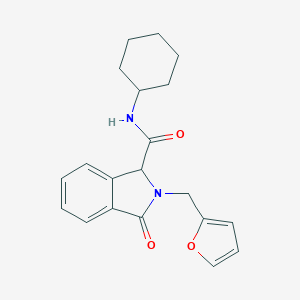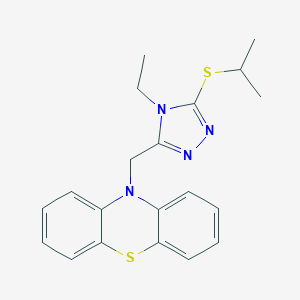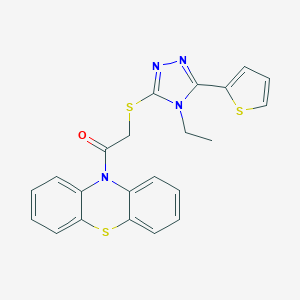
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindolinecarboxamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide involves the inhibition of PKC. PKC is a family of enzymes that play a key role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting PKC, N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide can disrupt these cellular processes and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of certain oncogenes. In animal studies, N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been found to have neuroprotective effects, potentially through the inhibition of PKC-mediated neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide in lab experiments is its potency and selectivity as a PKC inhibitor. This compound has been shown to have a high affinity for PKC and can effectively inhibit its activity at low concentrations. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Another direction is the development of more potent and selective PKC inhibitors based on the structure of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide involves the reaction of cyclohexylamine, 2-furylacetic acid, and isatoic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in the regulation of neuronal signaling pathways. In cancer research, N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been found to have anti-proliferative effects on cancer cells, potentially through the inhibition of PKC. In drug discovery, this compound has been used as a lead compound for the development of novel PKC inhibitors.
Eigenschaften
Molekularformel |
C20H22N2O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(furan-2-ylmethyl)-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-14-7-2-1-3-8-14)18-16-10-4-5-11-17(16)20(24)22(18)13-15-9-6-12-25-15/h4-6,9-12,14,18H,1-3,7-8,13H2,(H,21,23) |
InChI-Schlüssel |
NQNVRURXKGZYLJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)

![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)


![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)